N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
Description
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused thia-diaza rings, a 4-chlorophenyl substituent, and an acetamide side chain modified with N-benzyl and N-ethyl groups.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3S/c1-2-30(17-19-9-5-3-6-10-19)24(33)18-31-27-25(22-11-7-4-8-12-23(22)36-27)26(34)32(28(31)35)21-15-13-20(29)14-16-21/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCWCKKLFLXTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activities, including mutagenicity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a thia-diazatricyclo framework and multiple functional groups, which may contribute to its biological activity.
1. Mutagenicity
The Ames test is a widely used method for assessing the mutagenic potential of compounds. This compound has shown strong positive results in the Ames assay, indicating significant mutagenic potential . This suggests that the compound may induce genetic mutations in bacterial strains.
2. Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating effective cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
These findings suggest that this compound may have potential as an anticancer agent.
The mechanism underlying the compound's biological activity is thought to involve the inhibition of specific enzymes related to cancer cell proliferation and survival pathways. Preliminary studies indicate that it may inhibit the activity of certain kinases involved in tumor growth signaling pathways.
Case Studies
Several case studies have documented the effects of this compound in vivo:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Toxicological Assessment : A comprehensive toxicological evaluation revealed that while the compound exhibits potent biological activity against cancer cells, it also presents some hepatotoxicity at higher doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules, including triazole-thiones, triazine-sulfonamides, and fused tricyclic systems. Below is a comparative analysis based on synthesis, spectral properties, and functional groups:
Table 1: Key Structural and Functional Comparisons
Structural Similarities and Divergences
- Tricyclic vs. Bicyclic Systems : The target compound’s 8-thia-4,6-diazatricyclo framework distinguishes it from simpler bicyclic triazoles (e.g., compounds [7–9] in ) but shares heterocyclic rigidity, which enhances binding selectivity .
- Substituent Effects: The 4-chlorophenyl group in the target compound parallels the halogenated aryl moieties in triazole-thiones (e.g., 2,4-difluorophenyl), which are known to enhance lipophilicity and membrane penetration . However, the N-benzyl-N-ethylacetamide side chain introduces steric bulk absent in simpler triazoles.
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s carbonyl (C=O) and NH stretches (1663–1682 cm⁻¹ and 3150–3319 cm⁻¹, respectively) align with hydrazinecarbothioamide precursors, suggesting analogous amide tautomerism .
- NMR Profiles : While direct data are unavailable, the target’s N-benzyl and N-ethyl groups would produce distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl CH₃ at δ 1.0–1.5 ppm), comparable to sulfonamide-triazine derivatives in .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions, including core structure assembly (e.g., pyrimido-benzothiazin core), substituent introduction, and functional group attachment. Critical parameters include:
- Temperature control : Elevated temperatures (e.g., reflux in ethanol) for cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for thioacetamide coupling .
- Catalyst/base optimization : Use of triethylamine or NaHCO₃ to facilitate nucleophilic substitutions . Purity is monitored via TLC or HPLC, with final characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., 4-chlorophenyl group) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% for biological assays) .
- X-ray crystallography (if crystals are obtainable) : Resolves absolute configuration using SHELXL for refinement .
Q. How is the initial biological activity screening typically designed for this compound?
Standard assays include:
- Antimicrobial activity : Disk diffusion against Staphylococcus aureus .
- Anticancer potential : MTT assay on MCF-7 cells to measure IC₅₀ values .
- Anti-inflammatory effects : Inhibition of TNF-α or IL-6 in LPS-induced macrophage models . Doses are tested in triplicate, with positive controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL or WinGX refines bond lengths/angles and validates stereochemistry. For example:
Q. What experimental and computational strategies are used to elucidate the mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases or proteases) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-target binding .
- Kinetic studies : Measures enzyme inhibition (e.g., IC₅₀ for COX-2) under varied pH/temperature conditions . Contradictions between in silico and experimental data require re-evaluation of force fields or assay conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) .
- Core modification : Introduce heteroatoms (e.g., O → S in the thiazine ring) to alter redox properties .
- Bioisosteric replacement : Swap the benzyl group with pyridyl or indole moieties to enhance solubility . Biological data should be analyzed using multivariate regression to identify critical descriptors (e.g., logP, polar surface area) .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) between studies .
- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes .
- Batch variability : Characterize compound purity (e.g., HPLC) and salt forms (e.g., HCl vs. free base) . Reproducibility is enhanced by depositing raw data in public repositories (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
